molecular formula C15H8F3NO2 B12716056 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- CAS No. 148190-26-5

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)-

Katalognummer: B12716056
CAS-Nummer: 148190-26-5
Molekulargewicht: 291.22 g/mol
InChI-Schlüssel: QOYRQJIZBDZLJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a trifluoromethylphenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- typically involves a multi-step process. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence. This reaction creates three new bonds (two C–C, two C–N, and one C–O) and two rings in a single step . The reaction conditions are generally mild, and the process does not require extensive workup or column chromatographic purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are likely to be applied to scale up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism by which 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This substituent can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various research and industrial applications .

Eigenschaften

CAS-Nummer

148190-26-5

Molekularformel

C15H8F3NO2

Molekulargewicht

291.22 g/mol

IUPAC-Name

2-[4-(trifluoromethyl)phenyl]pyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)10-5-3-9(4-6-10)13-8-11(20)14-12(21-13)2-1-7-19-14/h1-8H

InChI-Schlüssel

QOYRQJIZBDZLJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.